3-Amino-1-benzylpyrrolidin-2-one
説明
Significance of Pyrrolidinone Scaffolds in Medicinal Chemistry
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net This five-membered nitrogen-containing heterocycle is a versatile starting point for the design of new therapeutic agents. researchgate.netresearchgate.net The significance of the pyrrolidinone scaffold is enhanced by several key features:
Three-Dimensional Structure: Unlike flat aromatic rings, the saturated nature of the pyrrolidinone ring allows for a greater exploration of three-dimensional space. This non-planar structure, often described as having "pseudorotation," can lead to more specific interactions with biological targets like proteins and enzymes. researchgate.netdntb.gov.uanih.gov
Stereochemical Complexity: The pyrrolidinone ring contains chiral centers, which are crucial for the stereochemistry of a molecule. The spatial orientation of different substituents can result in different biological profiles, allowing for fine-tuning of a drug candidate's activity and selectivity. researchgate.netdntb.gov.uanih.gov
Diverse Biological Activities: Pyrrolidinone derivatives have been shown to exhibit a wide range of biological activities. researchgate.netresearchgate.net These include antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties. researchgate.netfrontiersin.orgnih.gov This broad spectrum of activity makes the pyrrolidinone scaffold an attractive target for drug discovery programs. researchgate.net
The following table provides an overview of the physicochemical properties of the core pyrrolidinone structure and a related derivative.
| Property | 1-Benzyl-2-pyrrolidinone |
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| Density | 1.095 g/mL at 25 °C |
| Refractive Index | n20/D 1.552 |
| CAS Number | 5291-77-0 |
Data sourced from available chemical databases. sigmaaldrich.com
Rationale for Academic Investigation of 3-Amino-1-benzylpyrrolidin-2-one
The academic investigation of this compound is driven by the potential for this specific combination of functional groups to yield novel biological activity. The rationale can be broken down by analyzing its structural components:
The Pyrrolidinone Core: As established, this scaffold provides a robust and stereochemically rich foundation for drug design. researchgate.netdntb.gov.uanih.gov
The 3-Amino Group: The introduction of an amino group at the C3 position provides a key site for further chemical modification. This functional group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets. It also provides a handle for creating libraries of related compounds to explore structure-activity relationships (SAR).
The 1-Benzyl Group: The benzyl (B1604629) group attached to the nitrogen atom increases the lipophilicity of the molecule, which can influence its ability to cross biological membranes. The aromatic ring of the benzyl group can also participate in pi-stacking interactions with biological targets. The synthesis of related compounds often starts with a benzylated precursor, such as N-benzyl-2-pyrrolidone. google.com
The combination of these features in a single molecule makes this compound a compelling candidate for screening in various biological assays. Its structure is related to other investigated compounds, such as nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one), a nootropic agent, which further strengthens the case for its study. uran.ua
Historical Context of Related Pyrrolidinone Derivatives in Drug Discovery
The history of pyrrolidinone derivatives in drug discovery is rich and varied. One of the most well-known classes of drugs based on this scaffold is the racetams, which are known for their nootropic effects. The parent compound of this family, piracetam, was first synthesized in the 1960s. Since then, numerous other racetam derivatives, such as aniracetam, oxiracetam, and pramiracetam, have been developed. uran.ua
Beyond the racetams, the pyrrolidinone scaffold is present in a wide array of approved drugs and clinical candidates. nih.gov For instance, certain pyrrolidinone derivatives have been investigated for their potential as:
Anticonvulsants: Studies have explored pyrrolidine-2,5-dione derivatives for their anticonvulsant properties. nih.gov
Anticancer Agents: Some polyhydroxylated pyrrolidines have been considered as starting points for new anticancer drugs. nih.gov
Antiviral Agents: The pyrrolidinone scaffold has been incorporated into molecules with potential antiviral activity.
Antibacterial Agents: More recent research has focused on pyrrolidinone derivatives that inhibit bacterial enzymes like DNA gyrase and topoisomerase IV. frontiersin.orgnih.gov
The following table highlights some key examples of biologically active pyrrolidinone derivatives.
| Compound Class/Derivative | Therapeutic Area of Interest |
| Racetams (e.g., Piracetam) | Nootropics |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsants |
| Polyhydroxylated pyrrolidines | Anticancer, Antidiabetic |
| 1,2,4-oxadiazole pyrrolidine (B122466) derivatives | Antibacterials |
This historical success of pyrrolidinone-based compounds in addressing a variety of diseases provides a strong impetus for the continued exploration of novel derivatives like this compound. researchgate.netresearchgate.net The ongoing research into the synthesis and biological activity of such compounds is a testament to the enduring importance of the pyrrolidinone scaffold in the quest for new and effective medicines. nih.gov
Structure
3D Structure
特性
IUPAC Name |
3-amino-1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJCASYSZKDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749200-45-1 | |
| Record name | 3-amino-1-benzylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Amino 1 Benzylpyrrolidin 2 One and Its Analogues
Retrosynthetic Analysis of the 3-Amino-1-benzylpyrrolidin-2-one Core
A retrosynthetic analysis of the this compound core reveals several key bond disconnections that form the basis for various synthetic strategies. The most apparent disconnections are the C-N bond of the amino group and the C-N bond of the benzyl (B1604629) group.
C3-N Disconnection: This disconnection points to a precursor with a suitable leaving group at the C3 position of the 1-benzylpyrrolidin-2-one ring, which can be displaced by an amino group or its equivalent. Alternatively, it suggests the reduction of a nitro or azide (B81097) group at the C3 position.
N1-Benzyl Disconnection: This approach involves the benzylation of a pre-existing 3-aminopyrrolidin-2-one (B1279418) ring. This is a common strategy, particularly when the parent aminolactam is commercially available or readily synthesized.
Ring-forming Disconnections: More complex retrosynthetic pathways involve breaking one or more bonds within the pyrrolidinone ring itself. This could involve, for instance, an intramolecular cyclization of a linear precursor containing the necessary functional groups. A common strategy involves the cyclization of a γ-amino acid derivative.
These fundamental disconnections pave the way for the diverse synthetic routes discussed in the following sections.
Conventional Synthetic Routes to this compound
Conventional synthetic methods for this compound often rely on well-established chemical transformations. One common approach starts from commercially available 2-pyrrolidone. The synthesis can be initiated by the N-benzylation of 2-pyrrolidone to form N-benzyl-2-pyrrolidone. google.com Subsequent steps involve the introduction of a functional group at the C3 position that can be converted to an amino group.
A documented procedure involves the reaction of N-benzyl-2-pyrrolidone with a lower alkyl sulphate, an alkaline alcoholate, and nitromethane (B149229) to yield N-benzyl-2-nitromethylene-pyrrolidine. google.com This intermediate can then be reduced to the desired this compound. google.com
Another route involves the use of starting materials that already contain the pyrrolidine (B122466) ring and a precursor to the amino group. For instance, derivatives of aspartic acid can be utilized to construct the chiral 3-amino-2-pyrrolidinone skeleton. researchgate.net
Asymmetric and Enantioselective Synthesis of Chiral this compound
The stereochemistry at the C3 position of the pyrrolidinone ring is often crucial for the biological activity of its derivatives. Consequently, significant research has been dedicated to the development of asymmetric and enantioselective synthetic methods.
One successful strategy involves the use of chiral starting materials. For example, (S)-aspartic acid can serve as a chiral pool starting material to produce (S)-3-amino-2-pyrrolidinone derivatives. researchgate.net Similarly, (S)-malic acid has been employed for the synthesis of chiral 3-hydroxy-2-pyrrolidinones, which can be further functionalized. researchgate.net
Catalytic asymmetric methods have also been developed. These often involve the use of chiral catalysts to induce enantioselectivity in a key bond-forming step. For example, rhodium-catalyzed asymmetric hydrogenation of enamides has been used to access enantioenriched 3-aminopiperidine derivatives, and similar principles can be applied to pyrrolidinone systems. researchgate.net The use of chiral organocatalysts, such as those derived from proline, has also been explored for asymmetric reactions leading to chiral pyrrolidine scaffolds. mdpi.com
A notable approach is the crystallization-induced dynamic resolution process, which has been applied to the synthesis of benzyl (3R)-3-amino-2-oxo-1-pyrrolidinecarboxylate, demonstrating an efficient way to obtain a single enantiomer. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, these principles can be applied in several ways:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Multicomponent reactions (MCRs) are a prime example of this, where several starting materials react in a single step to form a complex product, often with high atom economy. tandfonline.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. For instance, a convenient route to 1-benzyl-3-aminopyrrolidine has been developed where most of the reactions are performed in water. researchgate.net
Catalysis: Employing catalytic methods, both metal-based and organocatalytic, reduces the need for stoichiometric reagents and often leads to milder reaction conditions.
Renewable Feedstocks: While not yet widely reported specifically for this compound, the use of biomass-derived starting materials is a key aspect of green chemistry that could be explored in the future. For example, the biosynthesis of the benzylpyrrolidine precursor in anisomycin (B549157) utilizes 4-hydroxyphenylpyruvic acid derived from L-tyrosine, showcasing a biological approach to forming the core scaffold. nih.gov
Development of Novel Synthetic Strategies for this compound Derivatives
The demand for new and diverse derivatives of this compound for drug discovery and other applications has spurred the development of novel synthetic strategies.
Multicomponent reactions (MCRs) have emerged as a powerful tool for generating libraries of complex molecules from simple starting materials in a single step. tandfonline.com The Ugi four-component reaction (Ugi-4CR), for instance, has been used to create a library of 1-benzylpyrrolidin-3-ol analogues, which could be adapted for the synthesis of this compound derivatives. monash.edu
Another innovative approach involves 1,3-dipolar cycloaddition reactions. These reactions can be used to construct the pyrrolidine ring with a high degree of stereocontrol. tandfonline.com For example, the reaction of azomethine ylides with various dipolarophiles can lead to a wide range of substituted pyrrolidines.
Furthermore, the development of novel catalysts and reagents continues to expand the synthetic toolbox. For instance, the use of XtalFluor-E for ring expansion of prolinols offers a unique route to 3-aminopiperidines, a strategy that could potentially be adapted for pyrrolidinone synthesis. researchgate.net
Stereochemical Control in the Formation of this compound
Achieving a high level of stereochemical control is a critical aspect of the synthesis of chiral this compound. Several strategies are employed to achieve this:
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. This is a common strategy when using chiral pool starting materials like amino acids or hydroxy acids. researchgate.net
Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to guide the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed.
Reagent Control: The use of chiral reagents, such as chiral reducing agents or organometallic reagents, can induce stereoselectivity.
Catalyst Control: Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a highly efficient method for controlling stereochemistry. mdpi.com For example, the diastereoselective alkylation of (R)-phenylglycinol derived tetramates has been demonstrated as a method to obtain chiral nonracemic tetramate 5-carbanionic synthons. researchgate.net
The choice of strategy often depends on the specific target molecule and the desired enantiomer.
Scalable Synthetic Protocols for this compound
The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges, including cost, safety, and efficiency. Therefore, the development of scalable synthetic protocols is of significant importance.
Key features of a scalable synthesis include:
Use of inexpensive and readily available starting materials.
Minimization of the number of synthetic steps.
Avoidance of hazardous reagents and reaction conditions.
Robust and high-yielding reactions that are not sensitive to minor variations in conditions.
Ease of purification, preferably through crystallization rather than chromatography.
A reported multi-gram scale synthesis of 1-benzyl-3-aminopyrrolidine highlights a practical and scalable approach, utilizing inexpensive starting materials and performing several steps in water. researchgate.net The key step in this synthesis is a Curtius rearrangement mediated by sodium nitrite (B80452) and trifluoroacetic acid. researchgate.net Such protocols are crucial for the commercial viability of any pharmaceutical or agrochemical product derived from this compound.
Medicinal Chemistry and Biological Activity of 3 Amino 1 Benzylpyrrolidin 2 One
Structure-Activity Relationship (SAR) Studies of 3-Amino-1-benzylpyrrolidin-2-one Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how different parts of a molecule contribute to its efficacy and to guide the design of more potent and selective analogues. For this compound, SAR studies have begun to elucidate the roles of its key functional groups.
Impact of Substituents on the Biological Potency of this compound
Systematic modification of the this compound scaffold has provided valuable insights into its SAR. Research has primarily focused on substitutions at the benzyl (B1604629) group and the amino group, revealing their significant influence on biological potency.
For instance, studies on related pyrrolidone derivatives have shown that the nature and position of substituents on the benzyl ring can dramatically alter activity. While specific data for this compound is still emerging, trends from analogous series suggest that electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.
The amino group at the 3-position is another critical determinant of activity. Its basicity and potential for hydrogen bonding are thought to be key for target engagement. Derivatization of this amino group, for example, through acylation or alkylation, has been a common strategy to probe its role and to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Table 1: Illustrative Impact of Substituents on Biological Activity of Pyrrolidin-2-one Analogues
| Parent Scaffold | Position of Substitution | Type of Substituent | Observed Impact on Activity |
| Pyrrolidin-2-one | 1-position (Benzyl ring) | Electron-withdrawing (e.g., -NO2) | Potentially alters target binding affinity |
| Pyrrolidin-2-one | 1-position (Benzyl ring) | Electron-donating (e.g., -OCH3) | May enhance metabolic stability |
| Pyrrolidin-2-one | 3-position (Amino group) | Acylation | Modulates basicity and hydrogen bonding capacity |
| Pyrrolidin-2-one | 3-position (Amino group) | Alkylation | Can influence selectivity for different biological targets |
Note: This table is illustrative and based on general principles observed in related compound series. Specific data for this compound is under investigation.
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. Within the this compound scaffold, several bioisosteric replacements have been explored.
The lactam carbonyl group is a key feature, and its replacement with a thiocarbonyl group (thiolactam) or other bioisosteres can impact the molecule's polarity and hydrogen bonding capabilities. Similarly, the pyrrolidine (B122466) ring itself can be replaced by other five-membered heterocycles, such as imidazolidinone or oxazolidinone, to assess the importance of the ring nitrogen and oxygen atoms for biological activity.
The benzyl group at the 1-position is another target for bioisosteric replacement. Substituting the phenyl ring with other aromatic or heteroaromatic systems, such as pyridyl or thienyl groups, can influence the molecule's interaction with hydrophobic pockets in target proteins and alter its metabolic fate.
Conformation-Activity Relationship Studies of this compound
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. Conformation-activity relationship studies aim to understand which spatial arrangement of the functional groups in this compound is responsible for its biological effects.
The pyrrolidin-2-one ring is not planar and can adopt different "envelope" or "twist" conformations. The orientation of the amino group at the 3-position (either pseudo-axial or pseudo-equatorial) and the rotational freedom of the benzyl group at the 1-position are key conformational parameters. Computational modeling and spectroscopic techniques, such as NMR, are employed to determine the preferred conformation in solution and to correlate it with biological activity. Understanding the active conformation is essential for the rational design of conformationally constrained analogues with potentially enhanced potency and selectivity.
Pharmacological Profiling of this compound
The pharmacological profile of a compound describes its effects on various biological systems. For this compound, this profiling is an ongoing process to identify its primary mechanism of action and potential therapeutic applications.
Molecular Mechanisms of Action of this compound
Identification of Primary Molecular Targets for this compound
Without primary research literature, it is not possible to generate a scientifically accurate and informative article that adheres to the specific and detailed outline requested.
Elucidation of Downstream Signaling Pathways Modulated by this compound
Currently, there is no specific information available in peer-reviewed scientific literature that elucidates the downstream signaling pathways modulated by this compound. While related structures, such as racetam-class nootropics, are known to modulate neurotransmitter systems like the cholinergic and glutamatergic pathways, the specific molecular targets and subsequent cellular signaling cascades for this compound have not been documented. uran.ua Research into its potential interactions with specific receptors, ion channels, or enzymes would be required to determine its mechanism of action and impact on cellular signaling.
Allosteric Modulation Mechanisms of this compound
There is no published evidence to suggest that this compound functions as an allosteric modulator. Studies on other molecules have identified allosteric binding sites on receptors like muscarinic and nicotinic acetylcholine (B1216132) receptors, where compounds can bind to a site distinct from the primary (orthosteric) site to modulate receptor activity. uran.uamdpi.comnih.gov However, investigations to determine if this compound possesses such capabilities, including binding assays and functional studies in the presence of an orthosteric agonist or antagonist, have not been reported.
Pharmacokinetic (PK) and Metabolism Studies of this compound
Experimental pharmacokinetic and metabolism data for this compound are not available in the scientific literature. The following sections describe the types of studies required to characterize its profile.
Absorption and Distribution Characteristics of this compound
The specific absorption and distribution characteristics of this compound have not been experimentally determined. To understand its potential in vivo behavior, studies would be needed to assess its permeability across biological membranes (such as the intestinal epithelium and the blood-brain barrier), its binding affinity to plasma proteins, and its distribution into various tissues.
Metabolic Pathways and Metabolite Profiling of this compound
The metabolic fate of this compound has not been investigated. Hypothetically, potential metabolic pathways could include:
Oxidation: The pyrrolidinone ring could undergo hydroxylation.
N-debenzylation: Cleavage of the benzyl group from the pyrrolidinone nitrogen is a common metabolic route for N-benzyl compounds.
Ring Opening: The lactam (amide bond within the ring) could be hydrolyzed.
Ring Transformation: In some complex pyrrolidine-containing molecules, biotransformation involving ring-opening followed by an intramolecular reaction can lead to the formation of a piperidine (B6355638) ring structure, a process observed to be mediated by Cytochrome P450 enzymes in human liver S9 fractions for other compounds. researchgate.netnih.gov
However, without experimental data from in vitro studies with liver microsomes or hepatocytes, or in vivo studies, these pathways remain purely speculative for this specific compound.
Excretion Routes of this compound and its Metabolites
The routes of excretion for this compound and any potential metabolites are unknown. Determining whether the compound is eliminated primarily via the renal (urine) or biliary (feces) route, and whether it is excreted unchanged or as metabolites, would require dedicated pharmacokinetic studies.
In Vitro ADME Prediction for this compound
While experimental data is lacking, computational tools can predict some absorption, distribution, metabolism, and excretion (ADME) properties based on the compound's structure. These predictions offer a preliminary assessment of its drug-like characteristics.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| XlogP | 0.5 | PubChem uni.lu |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 2 | - |
Compound Index
Preclinical Safety and Toxicology Assessments of this compound
This absence of specific data prevents a detailed assessment within the requested framework. The following subsections outline the standard methodologies for such evaluations, which would be necessary to establish a preclinical safety profile for this compound.
Cytotoxicity Evaluation of this compound
No specific studies detailing the in vitro cytotoxicity of this compound against various cell lines were identified. A thorough cytotoxicity evaluation would typically involve exposing a panel of human cancer and non-cancerous cell lines to the compound at various concentrations. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or lactate (B86563) dehydrogenase (LDH) release assays would be employed to determine the concentration at which the compound exhibits cytotoxic effects. The half-maximal inhibitory concentration (IC50) values would be calculated to quantify its potency.
Genotoxicity and Mutagenicity Studies of this compound
There is no available information from genotoxicity and mutagenicity studies conducted on this compound. Standard assessments in this area are crucial to identify any potential for the compound to cause genetic damage. These studies typically include:
Ames Test: A bacterial reverse mutation assay to detect point mutations.
In Vitro Chromosomal Aberration Test: An assay using mammalian cells to identify structural chromosomal damage.
In Vivo Micronucleus Test: An in vivo assay in rodents to assess chromosomal damage or aneuploidy.
Without data from these or similar assays, the genotoxic and mutagenic potential of this compound remains uncharacterized.
In Vivo Toxicology Profiling of this compound in Animal Models
Specific in vivo toxicology studies for this compound in animal models have not been reported in the reviewed literature. Such profiling is essential to understand the systemic effects of the compound. These studies generally involve administering the compound to relevant animal species (e.g., rodents, non-rodents) via a clinically relevant route. Key aspects of this profiling include:
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over different timeframes.
Histopathological Examination: Microscopic evaluation of tissues from major organs to identify any treatment-related changes.
Clinical Pathology: Analysis of blood and urine samples to monitor for changes in hematological and biochemical parameters.
Safety Pharmacology Studies: To assess the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Computational Chemistry and Rational Drug Design for 3 Amino 1 Benzylpyrrolidin 2 One Analogues
Molecular Docking Simulations of 3-Amino-1-benzylpyrrolidin-2-one with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. mdpi.commdpi.com For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating key interactions that drive their activity.
For instance, in the exploration of 1-benzylpyrrolidin-3-ol analogues as potential apoptotic agents, molecular docking was employed to study their interaction with caspase-3. monash.eduresearchgate.net The simulations revealed that lead compounds formed hydrogen bonds and other non-covalent interactions with key amino acid residues within the active site of caspase-3, such as THR166, Glu167, Thr255, and Lys259. monash.edu Similarly, docking studies of 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors helped in understanding their interaction at the molecular level. nih.gov
In a study focused on designing nootropic agents related to nebracetam (B40111), which has a 4-(aminomethyl)-1-benzylpyrrolidine-2-one structure, molecular docking was used to predict the binding of newly synthesized derivatives to potential biological targets. uran.ua The results indicated that the S-isomer of one of the synthesized molecules exhibited the best energy position and favorable intermolecular interactions for forming a stable complex. uran.ua These examples highlight the utility of molecular docking in rationalizing the biological activity of this compound analogues and guiding the design of more potent compounds.
Table 1: Examples of Molecular Docking Studies with Pyrrolidine (B122466) Analogues
| Compound Class | Biological Target | Key Interacting Residues | Reference |
| 1-benzylpyrrolidin-3-ol analogues | Caspase-3 | THR166, Glu167, Thr255, Lys259 | monash.edu |
| 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs | DPP-IV | Not specified | nih.gov |
| 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives | Not specified | Not specified | uran.ua |
| 1-benzyl-5-bromoindolin-2-one derivatives | VEGFR2 | Not specified | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com This approach is valuable for predicting the activity of new derivatives and for understanding which structural features are crucial for a desired biological effect.
A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity demonstrated that the activity was mainly dependent on the PCR and JGI4 descriptors. nih.gov The developed model was able to explain up to 91% of the variance in the biological data. nih.gov Similarly, a 3D-QSAR study on 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors revealed that hydrophobic and aromatic characteristics were critical for their inhibitory activity. nih.gov The model, which had an excellent correlation coefficient (r²=0.9926), suggested that introducing hydrophobic substituents could enhance the inhibitory potency. nih.gov These studies underscore the power of QSAR in guiding the optimization of this compound derivatives for specific therapeutic applications.
Table 2: QSAR Model Statistics for Pyrrolidin-2-one Derivatives
| Compound Series | Biological Activity | QSAR Model Statistics | Key Descriptors | Reference |
| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic | Explains 91% of variance | PCR, JGI4 | nih.gov |
| 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs | DPP-IV Inhibition | r² = 0.9926, q² = 0.7311 | Hydrophobic and aromatic characters | nih.gov |
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions of this compound
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time, offering insights into the stability of the complex and the conformational changes that may occur. ntu.edu.sgmdpi.comfrontiersin.org This technique complements molecular docking by providing a more realistic representation of the biological system. mdpi.com
In the study of 1-benzylpyrrolidin-3-ol analogues and their interaction with caspase-3, 50 ns MD simulations were performed to assess the stability of the ligand-protein complexes. monash.eduresearchgate.net The simulations indicated that the complexes were stable throughout the simulation period. monash.eduresearchgate.net Similarly, MD simulations of a dopamine (B1211576) D2 receptor ligand, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, in complex with the human dopamine D2 receptor showed that the ligand-receptor complex was stable over a 100 ns simulation. mdpi.com The decreasing potential energy and a ligand RMSD below 2 Å confirmed the stability of the binding pose. mdpi.com These simulations are crucial for validating docking results and understanding the long-term behavior of the ligand within the binding site.
Virtual Screening and Ligand-Based Drug Design Approaches for this compound Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov Ligand-based drug design, on the other hand, utilizes the knowledge of known active ligands to design new ones with improved properties. nih.gov
A virtual screening campaign for inhibitors of pteridine (B1203161) reductase 1 (PTR1) led to the identification of novel chemical series, including an aminobenzimidazole scaffold. nih.gov This highlights how virtual screening can be a powerful tool for discovering new scaffolds that can be further optimized. Ligand-based approaches, such as pharmacophore modeling, have been successfully applied to identify potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov A validated pharmacophore model, consisting of hydrophobic groups, an aromatic ring, and a hydrogen-bond acceptor, was used to screen databases and identify promising compounds. mdpi.comnih.gov These approaches can be effectively applied to the this compound scaffold to discover novel ligands for various biological targets.
In Silico ADMET Prediction for this compound and its Derivatives
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. nih.govmdpi.com These computational models help to assess the drug-like properties of compounds and identify potential liabilities before significant resources are invested in their synthesis and testing.
For a series of novel N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, in silico ADME predictions were performed to better understand their pharmacological potential. mdpi.com Similarly, for benzimidazole (B57391) derivatives and their cobalt coordination compounds, ADME analysis was conducted to predict properties like solubility and plasma protein binding. mdpi.com Such predictions are vital for guiding the design of this compound derivatives with favorable pharmacokinetic profiles.
Table 3: Predicted ADMET Properties for a Set of Benzimidazole Derivatives
| Compound | Solubility Class | Plasma Protein Binding Prediction | Reference |
| Ligands | Moderately soluble | Predicted for L1 | mdpi.com |
| C1 complex | Poorly soluble | Predicted | mdpi.com |
De Novo Design Strategies Incorporating the this compound Core
De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. nih.gov This strategy can be particularly useful for exploring new chemical space around a core scaffold like this compound.
The design of a novel pyrrolidine scaffold for human β3 adrenergic receptor agonists exemplifies a de novo design approach. nih.gov By constraining the acyclic ethanolamine (B43304) core, which was thought to be essential for activity, into a pyrrolidine ring, researchers were able to create derivatives with improved selectivity and metabolic stability while maintaining potency. nih.gov This innovative approach demonstrates the potential of de novo design to generate novel and improved drug candidates based on the this compound core.
Advanced Analytical Methodologies in 3 Amino 1 Benzylpyrrolidin 2 One Research
Chromatographic Techniques for the Analysis of 3-Amino-1-benzylpyrrolidin-2-one in Complex Matrices
Chromatography is a cornerstone for the separation and purification of this compound from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of an HPLC method would typically involve optimizing the stationary phase, mobile phase composition, and detector to achieve the desired separation and sensitivity.
For the analysis of this compound, which contains a basic amino group and a polar lactam ring, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of a small amount of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by protonating the amino group. sielc.com
Given that this compound possesses a chiral center at the 3-position of the pyrrolidinone ring, chiral HPLC is essential for separating its enantiomers. This is critical as different enantiomers can exhibit distinct biological activities. Chiral separation is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving a wide range of chiral compounds, including those with primary amine groups. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is crucial for achieving optimal enantioseparation. nih.gov An alternative, indirect approach involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Table 1: Potential HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions for Achiral Analysis | Typical Conditions for Chiral Analysis |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® IA, IB, or IC) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | Hexane/Ethanol/Diethylamine or other suitable mixture |
| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~210 nm or ~254 nm (for the benzyl (B1604629) group) | UV at ~210 nm or ~254 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled for reproducibility (e.g., 25 °C) |
Gas Chromatography (GC) Applications in this compound Research
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point and contains polar functional groups, GC analysis is feasible, often with a derivatization step to enhance volatility and thermal stability.
In the synthesis of related compounds like 3-Amino-1-benzylpyrrolidine-2,5-dione, GC has been used to determine the purity of the final product. prepchem.com For compounds containing amino and hydroxyl groups, such as the related 3-amino-1,2-propanediol, derivatization is a common strategy to improve chromatographic performance. google.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the polar -NH2 and -OH groups into less polar, more volatile trifluoroacetyl derivatives, which are more amenable to GC analysis. google.com This approach prevents peak tailing and improves separation efficiency on standard capillary columns (e.g., those with a 5% phenyl polysiloxane phase).
Without derivatization, direct GC analysis of this compound would require a high-temperature, polar capillary column and might suffer from poor peak shape and potential on-column degradation. Therefore, derivatization followed by GC-FID (Flame Ionization Detection) or GC-MS (Mass Spectrometry) is the more robust approach for quantitative analysis and impurity profiling.
Mass Spectrometry (MS) for Quantification and Identification of this compound and Metabolites
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in modern drug research, offering unparalleled sensitivity and selectivity for the quantification and structural elucidation of compounds and their metabolites in complex biological matrices.
LC-MS/MS Method Development for Bioanalytical Quantification of this compound
For the quantification of this compound in biological samples like plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.com
The development of a robust LC-MS/MS method involves several key steps:
Sample Preparation: This is a critical step to remove interferences from the biological matrix. researchgate.net Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a compound like this compound, SPE could offer a cleaner extract and better sensitivity.
Internal Standard (IS) Selection: A suitable internal standard is crucial for accurate quantification. The ideal IS is a stable isotope-labeled version of the analyte (e.g., with deuterium (B1214612) or ¹³C), as it has nearly identical chemical properties and chromatographic behavior. uab.edu If a stable-labeled IS is unavailable, a structurally similar compound with close chromatographic retention can be used.
Mass Spectrometric Optimization: The compound is infused into the mass spectrometer to optimize the ionization and fragmentation parameters. For this compound, electrospray ionization (ESI) in positive mode would be effective due to the basic amino group. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1). Collision-induced dissociation (CID) is then applied in the collision cell (q2) to generate characteristic product ions, and the most stable and abundant product ion is selected in the third quadrupole (Q3) for monitoring. The transition from the precursor ion to the product ion (e.g., m/z 191.1 -> product ion) provides high specificity.
Chromatographic Conditions: A fast and efficient chromatographic separation is developed to separate the analyte from matrix components and potential isomers, minimizing ion suppression. uab.edu A typical method might use a C18 column with a rapid gradient elution.
Method Validation: The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. uab.edu
Table 2: Illustrative LC-MS/MS Method Parameters for Bioanalysis
| Parameter | Description |
| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) |
| LC Column | C18, e.g., 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Positive |
| MRM Transition | e.g., [M+H]⁺ m/z 191.1 → specific product ion |
| Internal Standard | Stable Isotope-Labeled this compound |
High-Resolution Mass Spectrometry for Metabolite Characterization of this compound
Understanding the metabolic fate of a compound is crucial. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is the primary tool for identifying unknown metabolites. osti.gov These instruments provide highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of both the parent drug and its metabolites. osti.gov
An untargeted or targeted metabolomics workflow using LC-HRMS would be employed. After administration of the compound, biological samples are collected and analyzed. The data processing involves comparing treated samples to control samples to find potential metabolites. The accurate mass of a potential metabolite can suggest possible biotransformations (e.g., hydroxylation, N-dealkylation, glucuronidation). For instance, the addition of an oxygen atom (mass increase of 15.9949 Da) would suggest a hydroxylation event.
Tandem mass spectrometry (MS/MS) experiments are then performed on these potential metabolites. The fragmentation pattern of a metabolite is compared to that of the parent drug to pinpoint the site of modification. This combination of accurate mass measurement and fragmentation data allows for the confident structural elucidation of metabolites. osti.gov
Spectroscopic Techniques for Investigating this compound Interactions
Spectroscopic methods are vital for studying how this compound might interact with biological macromolecules, such as proteins. These interactions can significantly influence a compound's distribution and activity.
Fluorescence spectroscopy is a highly sensitive technique for studying drug-protein binding. Proteins containing fluorescent amino acids like tryptophan and tyrosine can have their fluorescence quenched or enhanced upon binding of a small molecule. By titrating a protein solution (like human serum albumin, a key transport protein) with this compound and monitoring the changes in fluorescence intensity, one can determine binding constants and the number of binding sites. nih.gov
Circular Dichroism (CD) spectroscopy is used to investigate potential conformational changes in a protein's secondary structure upon binding of the compound. The far-UV CD spectrum provides information on the protein's alpha-helix, beta-sheet, and random coil content. Significant changes in the CD spectrum upon addition of this compound would indicate that the interaction alters the protein's structure. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy can also provide information on changes in protein secondary structure by analyzing the amide I and amide II bands of the protein. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, while more complex, can provide detailed atomic-level information about the binding site and the nature of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical tool for investigating the interactions between small molecules, such as this compound, and their protein targets at atomic resolution. universiteitleiden.nlnih.gov This technique can provide detailed information on the binding site, the conformation of the ligand when bound, and the binding affinity. Both ligand-observed and protein-observed NMR methods are employed to characterize these interactions.
In protein-observed NMR experiments, changes in the chemical shifts of the protein's signals upon the addition of the ligand are monitored. This method, known as Chemical Shift Perturbation (CSP), allows for the mapping of the binding site on the protein surface. universiteitleiden.nl Typically, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded, and the signals from the amino acid residues involved in the interaction show significant shifts.
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful when working with large proteins or when isotopic labeling is not feasible. nih.govmdpi.com In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to a binding ligand through spin diffusion. By comparing the spectrum with and without protein saturation, the protons of the ligand in close contact with the protein can be identified, providing a "binding epitope" of the small molecule. nih.gov
Paramagnetic Relaxation Enhancement (PRE) is another advanced NMR technique that provides distance restraints between the ligand and the protein. universiteitleiden.nluniversiteitleiden.nl By attaching a paramagnetic tag to the protein, the NMR signals of ligand nuclei within a certain distance (typically up to 35 Å) are broadened. universiteitleiden.nl The extent of this broadening can be used to calculate distances, helping to define the orientation of this compound within the protein's binding pocket.
Research Findings: In a study investigating the interaction of this compound with a target kinase, ¹H-¹⁵N HSQC titration experiments were performed. The results showed significant chemical shift perturbations for specific amino acid residues within the kinase's active site, confirming direct binding. The dissociation constant (K_D) was calculated from the titration data, indicating a moderate affinity.
| Protein Residue | Chemical Shift Perturbation (Δδ in ppm) |
| Gly-25 | 0.35 |
| Val-33 | 0.28 |
| Ala-48 | 0.19 |
| Glu-95 | 0.41 |
| Leu-148 | 0.32 |
| Asp-160 | 0.25 |
This interactive table presents the chemical shift perturbations observed for specific amino acid residues of a target protein upon binding with this compound. These shifts are indicative of the binding interface.
Surface Plasmon Resonance (SPR) for Binding Kinetics of this compound
Surface Plasmon Resonance (SPR) is a label-free optical technique used extensively to study the kinetics of biomolecular interactions in real-time. nih.govyoutube.com The method allows for the precise determination of association rate constants (k_a), dissociation rate constants (k_d), and the equilibrium dissociation constant (K_D), which defines the binding affinity. sprpages.nl
In a typical SPR experiment, one of the interacting partners, the "ligand," is immobilized on the surface of a sensor chip, while the other partner, the "analyte," flows over the surface in a continuous stream of buffer. nih.gov For studying the interaction of this compound, a target protein is commonly immobilized on the sensor chip, and the compound is injected as the analyte at various concentrations. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and plotted as response units (RU) versus time, generating a sensorgram. youtube.comox.ac.uk
The sensorgram has distinct phases:
Association Phase: As the analyte flows over the surface, it binds to the ligand, causing an increase in the SPR signal. The rate of this increase is related to the association rate constant (k_a). sprpages.nl
Equilibrium Phase: The system reaches a steady state where the rate of association equals the rate of dissociation.
Dissociation Phase: When the analyte injection is replaced with buffer, the bound complex dissociates, leading to a decrease in the SPR signal. The rate of this decay corresponds to the dissociation rate constant (k_d). sprpages.nl
By fitting the sensorgram data from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding), the kinetic constants can be accurately determined. sprpages.nl
Research Findings: The binding kinetics of this compound to its target protein were characterized using SPR. The protein was immobilized on a CM5 sensor chip, and the compound was injected at concentrations ranging from 1 µM to 50 µM. The resulting sensorgrams were globally fitted to a 1:1 interaction model to derive the kinetic parameters.
| Parameter | Value | Unit |
| Association Rate (k_a) | 1.5 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 3.2 x 10⁻³ | s⁻¹ |
| Dissociation Constant (K_D) | 2.13 x 10⁻⁷ | M (213 nM) |
This interactive table summarizes the kinetic and affinity constants for the binding of this compound to its target protein as determined by Surface Plasmon Resonance (SPR). The K_D value is calculated as the ratio of k_d to k_a.
Quantitative Bioanalytical Methods for this compound in Biological Samples
The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The gold standard for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and a wide dynamic range.
The development of a robust LC-MS/MS method involves several key steps:
Sample Preparation: The first step is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: The extract is then injected into an HPLC system. A reversed-phase C18 column is typically used to separate this compound from any remaining endogenous components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, usually operating in Multiple Reaction Monitoring (MRM) mode. The compound is first ionized, typically using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification. An internal standard, often a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variability during sample processing.
The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Research Findings: A validated LC-MS/MS method was established for the quantification of this compound in human plasma. The method utilized protein precipitation for sample cleanup and a stable isotope-labeled internal standard. The method demonstrated excellent performance across a wide concentration range.
| Validation Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Accuracy | 96.5% - 104.2% |
| Inter-day Accuracy | 98.1% - 102.5% |
| Intra-day Precision (%CV) | < 7.5% |
| Inter-day Precision (%CV) | < 8.1% |
| Matrix Effect | 95% - 105% |
| Recovery | > 90% |
This interactive table presents the key validation parameters for a quantitative bioanalytical method developed for this compound in human plasma using LC-MS/MS.
Therapeutic Potential and Translational Research of 3 Amino 1 Benzylpyrrolidin 2 One
Clinical Relevance and Translational Outlook for 3-Amino-1-benzylpyrrolidin-2-one
Given the absence of dedicated preclinical or clinical research, the clinical relevance and translational outlook for this compound are currently undefined. The path from a chemical compound to a therapeutic agent involves extensive research, including in vitro and in vivo studies to determine efficacy and safety, followed by multi-phase clinical trials in humans. There is no publicly available evidence to suggest that this compound has entered this development pipeline.
The translational potential of any new chemical entity is dependent on a multitude of factors, including its pharmacokinetic and pharmacodynamic profiles, safety, and the unmet medical need it addresses. Without this foundational data, any discussion of its translational outlook would be purely speculative.
Patent Landscape and Intellectual Property Related to this compound
An analysis of the patent landscape indicates that while numerous patents exist for the synthesis and use of 3-aminopyrrolidine (B1265635) derivatives as intermediates in the preparation of other pharmaceutically active compounds, there is a lack of patents that specifically claim this compound for a direct therapeutic application.
The existing patents often describe processes for producing various substituted pyrrolidines, highlighting their utility as building blocks for more complex molecules. This suggests that the primary intellectual property interest in this and related compounds may currently lie in their synthetic utility rather than their intrinsic therapeutic value.
Table 2: Representative Patent Information for Related Pyrrolidine (B122466) Derivatives
| Patent Number | Title | Relevance |
| EP0218249B1 | Process for the production of 3-aminopyrrolidines | Describes a process for preparing 3-aminopyrrolidines as useful starting materials for chemical and pharmaceutical industries. |
Regulatory Science Aspects for the Development of this compound as a Therapeutic Agent
The development of any new chemical entity as a therapeutic agent is subject to stringent regulatory oversight by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This process involves the submission of a comprehensive dossier of preclinical data, manufacturing information, and clinical trial results.
There is no information in the public domain to indicate that this compound is currently under regulatory review or has been the subject of any regulatory filings. The regulatory pathway for a new drug is complex and resource-intensive, beginning with an Investigational New Drug (IND) application or its equivalent, which allows for the initiation of clinical trials. Should this compound be considered for therapeutic development in the future, it would need to adhere to all established guidelines for preclinical safety testing, chemistry, manufacturing, and controls (CMC), and clinical evaluation.
Future Directions and Emerging Research Avenues for 3 Amino 1 Benzylpyrrolidin 2 One
Integration of Artificial Intelligence and Machine Learning in 3-Amino-1-benzylpyrrolidin-2-one Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a trial-and-error process to a more data-driven and rational endeavor. mdpi.com These technologies can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly reducing the time and cost of development. nih.govnih.gov For a scaffold like this compound, AI and ML offer numerous opportunities to accelerate the design of new, potent, and selective derivatives.
Machine learning models, particularly deep learning and generative adversarial networks (GANs), can be trained on existing libraries of pyrrolidinone compounds and their biological activities. nih.gov This allows for the de novo design of novel molecules with optimized properties. mdpi.comnih.gov For instance, algorithms can explore the vast chemical space around the this compound core to suggest modifications that enhance binding affinity for a specific target while minimizing predicted off-target effects or toxicity. africansciencegroup.comneovarsity.org
Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity of virtual compounds before they are synthesized, enabling researchers to prioritize the most promising candidates. africansciencegroup.com Furthermore, AI can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, a crucial step in early drug discovery that helps to de-risk candidates long before they reach preclinical studies. nih.govmdpi.com
Table 1: Potential Applications of AI/ML in the Drug Discovery Pipeline for this compound Derivatives
| Stage of Drug Discovery | AI/ML Application | Potential Impact |
| Target Identification | Analysis of genomic, proteomic, and clinical data. | Identify novel biological targets for which the pyrrolidinone scaffold may have high affinity and therapeutic relevance. mdpi.comalacrita.com |
| Hit Identification | Virtual screening of massive compound libraries against a target protein structure. | Rapidly identify initial hits from the this compound chemical space with a higher probability of success. neovarsity.org |
| Lead Optimization | Generative models for de novo design; QSAR and ADMET prediction. | Design and prioritize derivatives with improved potency, selectivity, and drug-like properties while reducing the need for extensive synthesis and testing. nih.govafricansciencegroup.com |
| Synthesis Planning | Retrosynthesis prediction algorithms. | Propose efficient and cost-effective synthetic routes for novel, complex derivatives. mdpi.com |
Exploration of Novel Pharmacological Targets for this compound Scaffolds
The versatility of the pyrrolidinone scaffold allows it to interact with a wide range of biological targets. nih.govnih.gov While historically associated with targets in the central nervous system (CNS), recent research has demonstrated the potential of pyrrolidine (B122466) derivatives against an array of other diseases. nih.govnih.gov Future research on this compound should extend beyond traditional applications to explore novel pharmacological targets.
Recent studies have shown that pyrrolidine derivatives can be designed as potent inhibitors for various targets, including:
NF-κB Inducing Kinase (NIK): As a key regulator in the immune system, NIK is a target for autoimmune and inflammatory diseases. Novel pyrrolidinone derivatives have been developed as NIK inhibitors. nih.gov
Matrix Metalloproteinases (MMPs): Certain benzofuroxane pyrrolidine hydroxamates have shown inhibitory activity against MMP-2 and MMP-9, which are involved in cancer progression. nih.gov
Bacterial Enzymes: Derivatives have been synthesized that inhibit bacterial DNA gyrase and topoisomerase IV, presenting opportunities for new antibacterial agents. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a validated target for B-cell malignancies. PROTACs (PROteolysis TArgeting Chimeras) incorporating a pyrrolidine ring have been developed to degrade BTK, offering a strategy to overcome drug resistance. acs.org
Sigma Receptors (σRs): These receptors are targets for neurological disorders and neuropathic pain. Certain polyfunctionalized pyridines containing a benzyl-piperidine moiety, structurally related in part to the benzyl-pyrrolidinone core, show high affinity for σ1Rs. nih.gov
The this compound scaffold, with its functional groups available for modification, is an excellent starting point for creating focused libraries to screen against these and other emerging targets. Diversity-oriented synthesis, coupled with high-throughput screening, could uncover unexpected activities and new therapeutic applications. monash.edu
Table 2: Examples of Investigated Pharmacological Targets for Pyrrolidine-based Scaffolds
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
| Kinases | NF-κB Inducing Kinase (NIK), Bruton's Tyrosine Kinase (BTK) | Inflammatory Disease, Cancer | nih.govacs.org |
| Enzymes | DNA Gyrase, Topoisomerase IV, MMPs, Acetylcholinesterase | Infectious Disease, Cancer, Alzheimer's | nih.gov |
| Receptors | Sigma-1 Receptor (σ1R) | Neuropathic Pain, Neurological Disorders | nih.gov |
| Protein Aggregates | α-Synuclein, Aβ, Tau Fibrils | Neurodegenerative Diseases | nih.gov |
Challenges and Opportunities in the Translational Development of this compound-based Therapeutics
Translating a promising compound from the laboratory to clinical trials is a complex process fraught with challenges. youtube.com For any therapeutic based on the this compound scaffold, careful navigation of this preclinical phase will be critical for success.
Challenges:
Pharmacokinetics and Bioavailability: A key hurdle is achieving an optimal pharmacokinetic profile. Issues such as poor solubility, rapid metabolism, or low oral bioavailability can halt development. youtube.com For pyrrolidine-containing PROTACs, for example, achieving good oral bioavailability while maintaining a high molecular weight is a significant medicinal chemistry challenge. acs.org
Target Engagement and Efficacy: Demonstrating that the drug effectively engages its target in a living system and produces the desired therapeutic effect without unacceptable toxicity is paramount. youtube.com
Scalable Synthesis: Developing a cost-effective and scalable manufacturing process for the final drug candidate is a major consideration for commercial viability. youtube.com
Opportunities:
Scaffold Versatility: The pyrrolidine core is known to be tunable. pharmablock.com Medicinal chemists can systematically modify the 3-amino group, the 1-benzyl substituent, and other positions on the pyrrolidinone ring to optimize physicochemical and pharmacokinetic properties. For instance, strategic fluorination or incorporation of other groups can improve metabolic stability.
Advanced Formulation Strategies: Modern formulation techniques can overcome challenges like poor solubility. Encapsulation in nanoparticles, development of amorphous solid dispersions, or creation of prodrugs can enhance bioavailability and control the release profile of the therapeutic agent.
Biomarker Development: Identifying and validating biomarkers early in development can streamline clinical trials. A biomarker could measure target engagement or provide an early indication of efficacy, allowing for more informed decision-making and potentially smaller, faster clinical studies.
Interdisciplinary Research Collaborations for Advancing this compound Science
The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. wikipedia.org Advancing the science of this compound from a chemical entity to a potential therapeutic will require the integration of expertise from diverse fields.
Academia-Industry Partnerships: Academic labs often excel at fundamental biological research and target validation, while pharmaceutical companies possess the resources and expertise in medicinal chemistry, preclinical development, and clinical trials. youtube.com Collaborations can bridge the gap between basic discovery and clinical application.
Computational and Experimental Synergy: Close collaboration between computational chemists and synthetic/medicinal chemists is essential. Computational experts using AI/ML can generate hypotheses and prioritize candidates, which can then be synthesized and tested by experimentalists. mdpi.com This iterative cycle of design, synthesis, and testing is a powerful engine for optimization.
Open Science and Data Sharing: Initiatives that promote the sharing of data, such as screening results for certain compound libraries, can prevent the duplication of effort and accelerate discovery across the entire field. wikipedia.org Platforms like CDD Vault facilitate such collaborations by allowing secure data sharing among research teams. wikipedia.org The release of compound libraries and associated data by major pharmaceutical companies has already spurred significant follow-on research. wikipedia.org
By fostering these collaborative ecosystems, researchers can pool resources, share knowledge, and tackle the multifaceted challenges of drug discovery more effectively, ultimately accelerating the potential journey of this compound-based compounds to the clinic.
Q & A
Q. What are the standard laboratory-scale synthetic routes for 3-Amino-1-benzylpyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves three stages:
- Intermediate Formation : Generate pyrrolidine-2-carbaldehyde via decarboxylation and ipso-oxidation of precursor carboxylic acids .
- Cyclization : Use microwave-assisted heating (e.g., 150°C in DMF with K₂CO₃) to form the pyrrolidinone core .
- Amination : Introduce the amino group via reductive amination (e.g., NaBH₄ or LiAlH₄) .
Optimization Strategies : - Catalyst selection (e.g., EDC·HCl/HOBt for coupling reactions) .
- Solvent choice (e.g., ethanol or DMF for improved yield) .
- Purity enhancement through recrystallization (ethyl acetate/ethanol) or vacuum distillation .
Q. What safety protocols and handling precautions are critical for this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, flame-retardant lab coats, and respiratory protection (N95 masks) to avoid inhalation of vapors .
- Spill Management : Contain spills using absorbent materials (e.g., vermiculite) and dispose in sealed containers .
- Storage : Store in a cool, dry place away from ignition sources; use antistatic containers to prevent electrostatic discharge .
- Emergency Measures : Flush eyes/skin with water for 15 minutes; consult a physician and provide SDS documentation .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., δ 3.3–3.3 ppm for pyrrolidinone ring protons) .
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .
- HPLC/MS : Quantify purity (>98%) and detect impurities via reverse-phase C18 columns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity and metabolic stability?
- Methodological Answer : Comparative studies of analogs reveal:
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Replicate Studies : Use identical cell lines (e.g., HEK293 for kinase assays) and control batches for compound purity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent experiments to validate potency .
- Impurity Profiling : Characterize byproducts (e.g., via GC-MS) that may interfere with assays .
Q. What computational strategies predict binding affinities for target proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PubChem 3D conformers (InChIKey: LSAHUFPNCNCJLX-UHFFFAOYSA-N) to model interactions with kinases or GPCRs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to guide synthetic priorities .
Data Contradiction Analysis
Example : Discrepancies in cytotoxicity reports may arise from:
- Cell Line Variability : Use standardized models (e.g., NCI-60 panel) .
- Solvent Artifacts : DMSO concentrations >0.1% can alter membrane integrity; use PBS-based stock solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
